1-(4-methylcyclohexa-1,3-dien-1-yl)ethan-1-one

Catalog No.
S6569877
CAS No.
24243-12-7
M.F
C9H12O
M. Wt
136.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-methylcyclohexa-1,3-dien-1-yl)ethan-1-one

CAS Number

24243-12-7

Product Name

1-(4-methylcyclohexa-1,3-dien-1-yl)ethan-1-one

Molecular Formula

C9H12O

Molecular Weight

136.2
1-(4-Methylcyclohexa-1,3-dien-1-yl)ethan-1-one, commonly known as MDP2P, is a chemical compound with a molecular formula of C10H12O. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. MDP2P is an important intermediate in the synthesis of various psychoactive substances, such as MDMA (3,4-methylenedioxymethamphetamine).
MDP2P was first synthesized in the early 20th century and was initially used in the perfume industry. However, due to its ability to be used to synthesize psychoactive drugs, its use and synthesis have been strictly regulated and controlled in many countries.
MDP2P has a boiling point of 163-165°C and a melting point of -12°C. It has a density of 0.996 g/mL and a refractive index of 1.516. MDP2P is a relatively stable compound and is not readily oxidized. However, it can react with reducing agents and be converted to other compounds.
MDP2P can be synthesized through a few different methods, including the Wacker process, the hydroxyalkylation reaction, and the Leuckart-Wallach reaction. The Wacker process involves the oxidation of safrole to MDP2P using palladium(II) chloride and copper(II) chloride as catalysts. The hydroxyalkylation reaction involves the reaction between propiophenone and formaldehyde in the presence of hydrochloric acid and aluminum chloride. The Leuckart-Wallach reaction involves the reduction of propiophenone with formamide.
MDP2P can be characterized using various analytical techniques, including gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
MDP2P can be detected and quantified in various matrices using GC-MS, liquid chromatography-MS, and high-performance liquid chromatography (HPLC). These methods are commonly used in forensic and toxicology laboratories to detect the presence of MDP2P in different samples, including urine, blood, and seized drugs.
MDP2P has been found to possess antibacterial and antifungal properties in vitro. However, there is limited research on its biological properties and potential therapeutic applications.
Limited information is available on the toxicity and safety profile of MDP2P in scientific experiments. However, it should be noted that it is a precursor to MDMA, which has been shown to have neurotoxic effects in various animal models and in humans.
MDP2P is primarily used as an intermediate in the synthesis of psychoactive substances, particularly MDMA. It can also be used in the synthesis of other drugs, such as MDA (3,4-methylenedioxyamphetamine) and MDOH (3,4-methylenedioxy-N-hydroxyamphetamine).
There is limited research on the properties and applications of MDP2P, apart from its use as an intermediate in the synthesis of psychoactive substances.
MDP2P's potential implications in various fields of research and industry are largely related to its use as an intermediate in the synthesis of psychoactive substances.
The main limitation to the research on MDP2P is its controlled status in many countries, which restricts its availability and use. However, future research may explore the potential therapeutic applications of MDP2P and investigate its biological properties in more depth.

1. Investigation of the biological properties of MDP2P, including its potential therapeutic applications
2. Synthesis of novel compounds from MDP2P and their evaluation for medical or industrial use
3. Development of new analytical methods for the detection and quantification of MDP2P in different matrices
4. Investigation of the potential environmental impact of MDP2P and its by-products
5. Study of the mechanism of neurotoxicity associated with MDMA, which is synthesized from MDP2P
6. Exploration of the use of MDP2P in the development of new antibacterial or antifungal agents

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

Explore Compound Types